An In-depth Technical Guide on the Physicochemical Properties of N-(2,6-diisopropylphenyl)benzamide
An In-depth Technical Guide on the Physicochemical Properties of N-(2,6-diisopropylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of N-(2,6-diisopropylphenyl)benzamide. It includes a summary of quantitative data, detailed experimental protocols for key property determination, and workflow visualizations to support research and development efforts.
Core Physicochemical Properties
N-(2,6-diisopropylphenyl)benzamide is an organic compound belonging to the amide family. Understanding its physicochemical characteristics is fundamental for its application in medicinal chemistry and materials science, as these properties govern its solubility, absorption, distribution, and interaction with biological targets.
Chemical Identity
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IUPAC Name: N-[2,6-di(propan-2-yl)phenyl]benzamide[1]
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Synonyms: 2',6'-diisopropylbenzanilide, N-(2,6-Diisopropyl-phenyl)-benzamide, N-[2,6-bis(1-methylethyl)phenyl]-benzamide[2]
Quantitative Physicochemical Data
The key physicochemical parameters for N-(2,6-diisopropylphenyl)benzamide are summarized in the table below. These values, a mix of experimental and computed data, are crucial for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Data Type | Source |
| Molecular Weight | 281.4 g/mol | Computed | [1][2] |
| Water Solubility | 1.7 µg/mL (at pH 7.4) | Experimental | [1][2] |
| XLogP3 (logP) | 4.1 | Computed | [1] |
| Hydrogen Bond Donor Count | 1 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 1 | Computed | [1] |
| Rotatable Bond Count | 4 | Computed | [2] |
| Topological Polar Surface Area | 29.1 Ų | Computed | [2] |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
| pKa | Not available | - | - |
Experimental Protocols and Methodologies
Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. This section outlines the methodologies for measuring key parameters like melting point, solubility, and lipophilicity.
Synthesis of N-(2,6-diisopropylphenyl)benzamide
The synthesis of amides, such as N-(2,6-diisopropylphenyl)benzamide, is a fundamental reaction in organic chemistry, typically involving the coupling of a carboxylic acid derivative with an amine. A common method is the reaction of benzoyl chloride with 2,6-diisopropylaniline.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.
Protocol: Capillary Method
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Sample Preparation:
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Ensure the compound is completely dry and finely powdered.[3]
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Obtain a glass capillary tube sealed at one end.[4]
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Press the open end of the capillary tube into the powdered sample to collect a small amount of the compound.[4][5]
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Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[4][5]
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Measurement:
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Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).[4][5]
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For an unknown sample, perform a rapid preliminary heating to determine an approximate melting range.
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Allow the apparatus to cool to at least 15°C below the approximate melting point.[4]
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Begin heating again at a slow, controlled rate (1-2°C per minute) to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]
-
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Data Recording:
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Record the temperature at which the first drop of liquid appears (T1).
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Record the temperature at which the last crystal melts completely (T2).
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The melting range is reported as T1 - T2.
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Aqueous Solubility Determination
Solubility is a crucial property, especially in drug development, as it affects bioavailability. The shake-flask method is a widely used technique to determine thermodynamic solubility.[6]
Protocol: Shake-Flask Method
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Preparation:
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Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
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Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. This ensures that a saturated solution is formed.
-
-
Equilibration:
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Phase Separation:
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Quantification:
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Carefully collect an aliquot of the clear supernatant (the saturated solution).
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Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
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Lipophilicity (logP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid versus an aqueous environment. It is a key determinant of a drug's ability to cross cell membranes.[8][9] The shake-flask method using n-octanol and water is the gold standard for experimental logP determination.[8]
Protocol: Shake-Flask Method for logP
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Preparation:
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Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., PBS at pH 7.4 for logD). The two phases should be pre-saturated with each other by mixing and separating them before use.
-
Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).
-
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Partitioning:
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Combine the two phases in a separatory funnel or vial and shake vigorously to facilitate the partitioning of the compound between the n-octanol and aqueous layers.[9]
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Allow the mixture to stand undisturbed until the two phases have completely separated. This process can be aided by centrifugation to break up any emulsions that may have formed.[10]
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Sampling and Quantification:
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Carefully withdraw a sample from each phase (the upper n-octanol layer and the lower aqueous layer).
-
Measure the concentration of the compound in each sample using an appropriate analytical technique, such as HPLC-UV or LC-MS.[9]
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Calculation:
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The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
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logP is the base-10 logarithm of this ratio: logP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
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References
- 1. N-(2,6-di(propan-2-yl)phenyl)benzamide | C19H23NO | CID 709320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. enamine.net [enamine.net]
- 7. materialneutral.info [materialneutral.info]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
